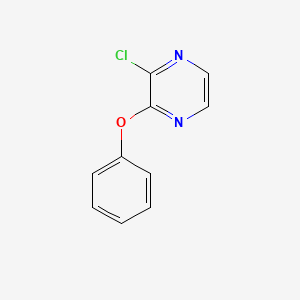

2-Chloro-3-phenoxypyrazine

Description

2-Chloro-3-phenoxypyrazine is a halogenated pyrazine derivative characterized by a chlorine atom at the 2-position and a phenoxy group at the 3-position of the pyrazine ring.

Properties

IUPAC Name |

2-chloro-3-phenoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-10(13-7-6-12-9)14-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVBHMRLWICENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-phenoxypyrazine typically involves the reaction of 2-chloropyrazine with phenol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-chloropyrazine+phenolbase, reflux2-Chloro-3-phenoxypyrazine

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-3-phenoxypyrazine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-phenoxypyrazine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium amide (NaNH₂) or potassium thiolate (KSR) under mild conditions.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products:

Nucleophilic Substitution: Products include 2-amino-3-phenoxypyrazine or 2-thio-3-phenoxypyrazine.

Oxidation: Products include quinone derivatives.

Reduction: Products include dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-3-phenoxypyrazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenoxypyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The phenoxy group can interact with hydrophobic pockets in proteins, while the chlorine atom can form halogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-Chloro-3-phenoxypyrazine with analogous compounds:

Key Observations:

- Substituent Effects: The phenoxy group in 2-Chloro-3-phenoxypyrazine increases molecular weight and aromaticity compared to alkyl-substituted analogs like 2-Chloro-3-methylpyrazine. This may reduce volatility and enhance stability in π-stacking interactions, relevant in drug design .

- Bioactivity : Piperazine-containing derivatives (e.g., (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride) are often explored for pharmacological applications due to their ability to engage hydrogen bonding and ionic interactions .

Biological Activity

2-Chloro-3-phenoxypyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, anticancer potential, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

2-Chloro-3-phenoxypyrazine has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 195.60 g/mol

This compound features a chlorinated pyrazine ring substituted with a phenoxy group, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that 2-chloro-3-phenoxypyrazine exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the disc diffusion method. The results are summarized in the table below:

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 200 |

| Escherichia coli | 12 | 200 |

| Candida albicans | 10 | 200 |

The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Potential

Further studies have explored the anticancer properties of 2-chloro-3-phenoxypyrazine. In vitro assays revealed that the compound induces cytotoxic effects in various cancer cell lines, including leukemia and myeloma cells. The findings are summarized in the table below:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| Myeloma | 5.0 | Induction of apoptosis via p53 activation |

| Leukemia | 4.5 | Inhibition of cell proliferation |

| Natural Killer T-cell Lymphoma | 6.0 | Modulation of immune response |

The compound's ability to activate apoptosis-related genes such as p53 and Bax was confirmed through molecular docking studies, suggesting its potential as a therapeutic candidate for cancer treatment .

Other Biological Activities

In addition to antimicrobial and anticancer activities, 2-chloro-3-phenoxypyrazine has been investigated for other pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .

- Antioxidant Activity : The compound has also shown promise as an antioxidant, which could help mitigate oxidative stress-related diseases.

Case Studies

- Case Study on Antibacterial Efficacy : A recent study focused on synthesizing derivatives of 2-chloro-3-phenoxypyrazine and evaluating their antibacterial activity against resistant strains of bacteria. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the potential for developing new antimicrobial agents .

- Anticancer Research : Another research effort investigated the effects of 2-chloro-3-phenoxypyrazine on tumor growth in vivo using mouse models. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential application in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.